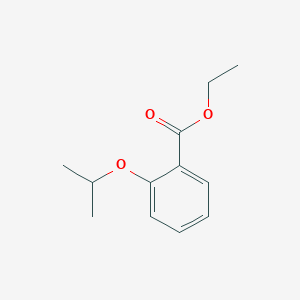

2-Isopropoxy-benzoic acid ethyl ester

Description

2-Isopropoxy-benzoic acid ethyl ester (IUPAC name: 2-Isopropoxyethyl benzoate; molecular formula: C₁₂H₁₆O₃, molecular weight: 208.257) is an aromatic ester characterized by a benzoate core substituted with an isopropoxyethyl group at the 2-position of the benzene ring. This compound is structurally distinct due to its branched alkoxy chain, which influences its physicochemical properties, such as solubility in non-polar solvents and thermal stability. It is commonly used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and polymer additives .

Properties

IUPAC Name |

ethyl 2-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-12(13)10-7-5-6-8-11(10)15-9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXZXBLZLJGFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-benzoic acid ethyl ester can be achieved through the esterification of 2-Isopropoxy-benzoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the carboxylic acid and alcohol with a mineral acid catalyst, such as sulfuric acid, to form the ester and water .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-benzoic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: Acidic or basic hydrolysis of the ester yields 2-Isopropoxy-benzoic acid and ethanol.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Substitution: Common reagents include halogens and nucleophiles.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used.

Major Products Formed

Hydrolysis: 2-Isopropoxy-benzoic acid and ethanol.

Substitution: Various substituted benzoic acid esters.

Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

2-Isopropoxy-benzoic acid ethyl ester has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-benzoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets. The isopropoxy group may also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Esters

The following table summarizes key structural and functional differences between 2-isopropoxy-benzoic acid ethyl ester and analogous compounds:

Reactivity and Functional Group Influence

- Electron-Donating vs. Electron-Withdrawing Groups: The isopropoxy group in this compound is electron-donating, enhancing the electron density of the aromatic ring. This contrasts with esters like ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, where the methoxy group similarly donates electrons but is paired with a β-ketoester, increasing susceptibility to nucleophilic attack .

- Hydrogenolysis Sensitivity: The propargyloxy group in related esters (e.g., propargylbenzoate) undergoes hydrogenolysis to yield acetylated products, a reaction pathway less accessible in 2-isopropoxy derivatives due to steric hindrance from the branched isopropyl group .

- Thermal Stability : Esters with bulky substituents (e.g., 4-isopropoxy-benzoic acid derivatives ) exhibit higher thermal stability compared to linear-chain analogs like ethyl acetate , as evidenced by differential scanning calorimetry (DSC) studies .

Biological Activity

2-Isopropoxy-benzoic acid ethyl ester, also known as Ethyl 4-isopropoxybenzoate, is a chemical compound with the molecular formula and a molar mass of 208.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula :

- Molar Mass : 208.25 g/mol

- CAS Number : 1330133-79-3

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial and anti-inflammatory properties. These activities are primarily attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Studies have shown that derivatives of benzoic acid compounds can exhibit significant antimicrobial properties. For instance, a study found that related compounds demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests a potential application in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibits cytokine production | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial activity of various benzoate derivatives, including this compound. The results demonstrated a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Mechanism : In vitro experiments using macrophage cell lines showed that treatment with this compound reduced the levels of TNF-alpha and IL-6, key pro-inflammatory cytokines. This suggests that the compound may modulate inflammatory pathways effectively.

- Anticancer Properties : Another study focused on the anticancer potential of this compound against various cancer cell lines. The results indicated that it induced apoptosis in MDA-MB-231 breast cancer cells, showcasing its potential as a therapeutic agent in oncology.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and microbial growth.

- Modulation of Cytokine Production : By affecting signaling pathways related to cytokine production, it can reduce inflammation.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.